molecular formula C12H14N2S B11731584 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B11731584
M. Wt: 218.32 g/mol
InChI Key: RDDFEYQFJDAJOD-UHFFFAOYSA-N
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Description

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-phenylethylamine with thiazole derivatives under specific conditions. One common synthetic route includes the condensation of 2-phenylethylamine with 4-chloromethylthiazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiazole ring, which imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C12H14N2S/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8,13H2

InChI Key

RDDFEYQFJDAJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)CN

Origin of Product

United States

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